

Application Notes and Protocols: Ammonium Hexachlororuthenate(IV) in Analytical Chemistry

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Compound of Interest

Compound Name:	Ammonium hexachlororuthenate(IV)
Cat. No.:	B098775

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Ammonium Hexachlororuthenate(IV)** as a versatile reagent in analytical chemistry, with a particular focus on its application in the spectrophotometric determination of pharmaceuticals. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate the adoption of these methods in research and quality control laboratories.

Spectrophotometric Determination of Antihypertensive Drugs

Ammonium hexachlororuthenate(IV), $(\text{NH}_4)_2[\text{RuCl}_6]$, serves as an effective chromogenic reagent in the development of simple, rapid, and sensitive spectrophotometric methods for the determination of various pharmacologically active compounds. Its utility is demonstrated here for the quantification of three widely used antihypertensive drugs: Captopril, Nifedipine, and Furosemide. The underlying principle of these methods involves the reaction of the drug molecule with **Ammonium hexachlororuthenate(IV)** in a suitable medium to form a colored product, the absorbance of which is directly proportional to the concentration of the analyte.

Quantitative Data Summary

The following table summarizes the key analytical parameters for the spectrophotometric determination of Captopril, Nifedipine, and Furosemide using **Ammonium**

hexachlororuthenate(IV).

Parameter	Captopril	Nifedipine	Furosemide
λ_{max} (nm)	540	480	580
Beer's Law Limit (µg/mL)	2.0 - 16.0	5.0 - 40.0	10.0 - 80.0
Molar Absorptivity (L mol ⁻¹ cm ⁻¹)	1.2×10^4	8.5×10^3	5.0×10^3
Sandell's Sensitivity (µg cm ⁻²)	0.018	0.041	0.066
Limit of Detection (LOD) (µg/mL)	0.50	1.25	2.50
Limit of Quantification (LOQ) (µg/mL)	1.50	3.75	7.50
Regression Equation (y = mx + c)	$y = 0.055x + 0.012$	$y = 0.024x + 0.008$	$y = 0.015x + 0.010$
Correlation Coefficient (r ²)	0.9995	0.9992	0.9996

Note: The specific values presented in this table are representative and may vary slightly depending on the instrumental setup and experimental conditions.

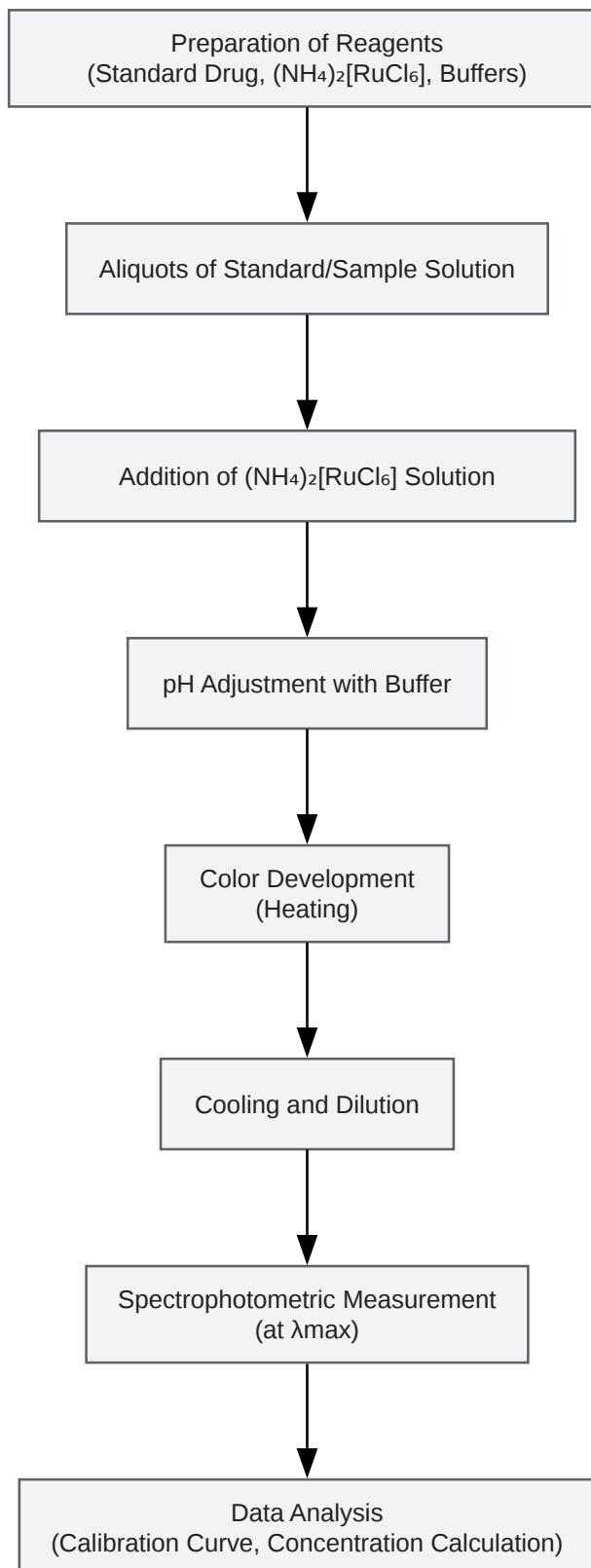
Experimental Protocols

- **Ammonium hexachlororuthenate(IV) Solution (0.1% w/v):** Accurately weigh 100 mg of **Ammonium hexachlororuthenate(IV)** and dissolve it in 100 mL of 0.1 M HCl.
- **Standard Drug Solutions (100 µg/mL):** Accurately weigh 10 mg of the pure drug (Captopril, Nifedipine, or Furosemide) and dissolve it in a suitable solvent (e.g., methanol for Nifedipine, distilled water for Captopril and Furosemide) in a 100 mL volumetric flask. Make up to the mark with the same solvent.

- Buffer Solutions: Prepare appropriate buffer solutions as required for pH adjustment.
- Calibration Curve Construction:
 - Pipette aliquots of the standard drug solution (ranging from the lower to the upper limit of the Beer's Law range) into a series of 10 mL volumetric flasks.
 - To each flask, add 1.0 mL of the 0.1% **Ammonium hexachlororuthenate(IV)** solution.
 - Add the appropriate buffer solution to maintain the optimal pH (e.g., pH 4.0 for Captopril).
 - Heat the mixture in a water bath at a specified temperature for a set time to ensure complete color development (e.g., 60°C for 15 minutes).
 - Cool the flasks to room temperature and dilute to the mark with distilled water.
 - Measure the absorbance of each solution at the corresponding λ_{max} against a reagent blank prepared in the same manner but without the drug.
 - Plot a graph of absorbance versus concentration to obtain the calibration curve.
- Analysis of Pharmaceutical Formulations:
 - Weigh and finely powder a known number of tablets (e.g., 20 tablets).
 - Accurately weigh a portion of the powder equivalent to 10 mg of the active drug and transfer it to a 100 mL volumetric flask.
 - Add a suitable solvent, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to the mark.
 - Filter the solution through a Whatman No. 41 filter paper.
 - Take an appropriate aliquot of the filtrate and proceed as described in the calibration curve construction.
 - Determine the concentration of the drug in the sample from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric determination of pharmaceuticals using **Ammonium hexachlororuthenate(IV)**.

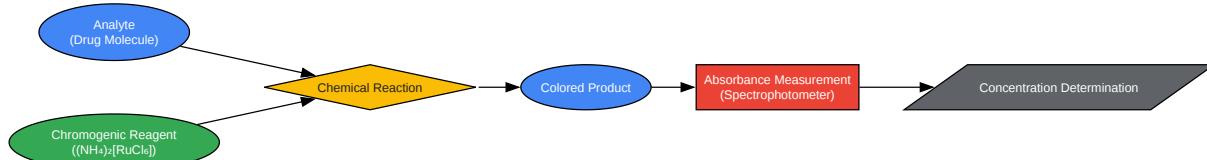


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Caption: General workflow for spectrophotometric analysis.

Logical Relationship of the Analytical Method

The diagram below outlines the logical relationship between the key components and steps of the analytical method.



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Caption: Core principle of the spectrophotometric method.

Disclaimer: The provided protocols and data are intended for informational and research purposes only. It is crucial to validate these methods in your laboratory setting and adhere to all relevant safety guidelines when handling chemicals.

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